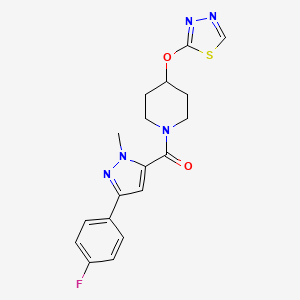

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

The compound “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone” is a heterocyclic hybrid molecule combining a piperidine-thiadiazole scaffold with a fluorophenyl-substituted pyrazole core. The 1,3,4-thiadiazole moiety is known for its electron-deficient properties, enhancing interactions with biological targets, while the 4-fluorophenyl group may improve pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-23-16(10-15(22-23)12-2-4-13(19)5-3-12)17(25)24-8-6-14(7-9-24)26-18-21-20-11-27-18/h2-5,10-11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYKZIPZTHUEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=NN=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized via a multi-step process that typically involves:

Formation of the 1,3,4-thiadiazole ring.

Attachment of the piperidinyl group to the thiadiazole.

Coupling the 4-fluorophenyl and 1-methyl-1H-pyrazol-5-yl units.

Final coupling to form the desired compound.

Industrial Production Methods: In an industrial setting, large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity. This often includes precise temperature control, use of catalysts, and purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation, potentially altering the oxidation state of its nitrogen and sulfur atoms.

Reduction: Reduction reactions could target the thiadiazole or pyrazole rings.

Substitution: Substitution reactions may involve the fluorine atom on the phenyl ring or the nitrogen atoms in the thiadiazole and pyrazole rings.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminium hydride. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) might be used to facilitate these reactions.

Major Products: The major products from these reactions depend on the specific reaction conditions but may include modified thiadiazole or pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound’s reactivity makes it a valuable intermediate in synthetic organic chemistry. Biology: Its structure suggests potential interactions with biological macromolecules, opening avenues for drug design. Medicine: Preliminary studies may reveal its potential as a pharmaceutical agent targeting specific biological pathways. Industry: Its robust chemical properties might find applications in materials science or as a specialty chemical in various industrial processes.

Mechanism of Action

The exact mechanism of action would depend on its interaction with biological targets. Generally, the compound may act on molecular targets like enzymes or receptors, influencing biochemical pathways. This could involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 1,3,4-thiadiazole group provides electron-deficient aromaticity, contrasting with benzothiazole () or thiazole (), which are less polar. This may enhance binding to kinases or proteases .

- The 4-fluorophenyl substituent is shared with compounds in , suggesting shared metabolic stability advantages over non-fluorinated analogs .

Physicochemical Properties

- Solubility : The thiadiazole and piperidine groups enhance aqueous solubility compared to highly lipophilic compounds like diphenylpyrazoles () . However, the 4-fluorophenyl group introduces moderate lipophilicity, balancing membrane permeability.

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as seen in ’s fluorobenzyl derivatives, suggesting improved half-life over non-fluorinated analogs .

Biological Activity

The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiparasitic and anticancer research. This article compiles findings from various studies to provide an in-depth understanding of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a thiadiazole moiety, and a pyrazole group. This combination is known for enhancing biological activity due to the synergistic effects of these functional groups. The synthesis of such compounds often involves multi-step processes that can include reactions like nucleophilic substitutions and cyclizations.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of pyrazole-thiadiazole derivatives. For instance, compounds similar to the one have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.

Key Findings:

- Cell Viability and Toxicity : In vitro studies demonstrated that the compound exhibited low cytotoxicity with CC₅₀ values greater than 500 µM, indicating a favorable safety profile for further development .

- Efficacy Against Trypanosoma cruzi : Derivatives showed significant activity against intracellular amastigotes with IC₅₀ values as low as 21.71 µM, suggesting effective antiparasitic action .

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| 1c | 21.71 | Against amastigotes |

| 2k | Not specified | In 3D cardiac microtissue models |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. The compound's structure suggests it may inhibit various cancer cell lines.

Research Insights:

- In Vitro Studies : Compounds with similar structures demonstrated potent activity against pancreatic cancer (PaCa-2), with some derivatives showing IC₅₀ values as low as 5.5 µg/mL compared to doxorubicin (IC₅₀ = 28.3 µg/mL) .

| Cancer Cell Line | IC₅₀ (µg/mL) | Comparison Drug | Comparison IC₅₀ (µg/mL) |

|---|---|---|---|

| PaCa-2 | 5.5 | Doxorubicin | 28.3 |

| MCF-7 | 31.5 | - | - |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Pathways : It may interfere with critical enzymatic pathways involved in parasite metabolism or cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells, which is crucial for their anticancer activity .

- Structure-Activity Relationship (SAR) : The presence of fluorine and thiadiazole groups has been correlated with enhanced biological activity, suggesting that modifications to these moieties could lead to more potent compounds .

Case Studies and Clinical Implications

Several case studies have demonstrated the potential clinical applications of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.